3-[5-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
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Overview
Description
3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is an organic compound belonging to the pyrazole family. This compound is characterized by the presence of a bromophenyl group attached to a pyrazole ring, which is further connected to a cyanopropenoic acid moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromophenyl)propionic acid: This compound shares the bromophenyl group but differs in the rest of the structure.
3-(4-Bromophenyl)propionic acid: Similar to the above compound but with the bromine atom in a different position.
Uniqueness
The uniqueness of 3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid lies in its combination of the pyrazole ring with the bromophenyl and cyanopropenoic acid groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C13H8BrN3O2 |
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Molecular Weight |
318.12 g/mol |
IUPAC Name |
3-[5-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C13H8BrN3O2/c14-11-4-2-1-3-10(11)12-9(7-16-17-12)5-8(6-15)13(18)19/h1-5,7H,(H,16,17)(H,18,19) |
InChI Key |
XGVODAZGSNXXPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)C=C(C#N)C(=O)O)Br |
Origin of Product |
United States |
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